CGP52421

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

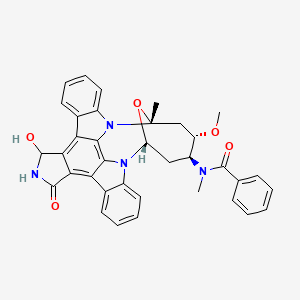

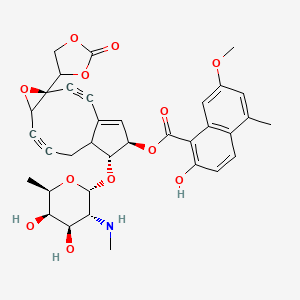

Midostaurin is metabolized by the hepatic CYP3A4 enzyme into two major and active metabolites, namely CGP62221 and CGP52421 .Molecular Structure Analysis

The molecular formula of CGP52421 is C36H32N4O5, and it has a molecular weight of 600.66 .Chemical Reactions Analysis

Midostaurin and its metabolites, including CGP52421, suppress IgE-dependent histamine secretion in basophils and mast cells . Midostaurin and another metabolite, CGP62221, also inhibit the proliferation and dephosphorylation of KIT in the mast cell leukemia cell line HMC-1.2 .Physical And Chemical Properties Analysis

CGP52421 is soluble in DMSO . It is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month .Wissenschaftliche Forschungsanwendungen

Inhibition of IgE-Dependent Histamine Release

CGP52421 has been shown to retain inhibitory effects on IgE-dependent activation and histamine release in blood basophils . This application is significant in the study of allergic reactions and could lead to the development of new treatments for conditions like asthma and anaphylaxis.

Mast Cell Proliferation and Apoptosis

While CGP52421 does not efficiently block KIT-dependent proliferation of neoplastic mast cells, it does not induce apoptosis in these cells either . This finding is crucial for understanding the progression of systemic mastocytosis and could inform the development of targeted therapies.

Interaction with Cytochrome P450 Enzymes

CGP52421 is metabolized by cytochrome P450 (CYP) 3A4 and may interact with other drugs metabolized by CYP enzymes . This interaction profile is essential for predicting drug-drug interactions and ensuring the safe use of pharmaceuticals.

Effects on Oral Contraceptives

Studies have investigated the impact of CGP52421’s parent compound, midostaurin, on oral contraceptives, which is relevant for understanding the metabolic pathways and potential interactions of CGP52421 with hormonal therapies .

Chemical Proteomic Profiling

CGP52421 has been subjected to chemical proteomic profiling to understand its interaction with various kinase targets . This application is vital for drug discovery and the development of kinase-targeted therapies.

Clinical Implications in Systemic Mastocytosis

The ability of CGP52421 to inhibit histamine release without affecting mast cell proliferation may explain why mediator-related symptoms improve in systemic mastocytosis patients even when disease progression occurs . This insight is valuable for clinical management and therapeutic strategies.

Wirkmechanismus

Target of Action

CGP52421, a major active metabolite of midostaurin, primarily targets multiple receptor tyrosine kinases . These include protein kinase C alpha (PKCalpha), VEGFR2, KIT, PDGFR, and WT and/or mutant FLT3 tyrosine kinases . These targets play crucial roles in various cellular processes, including cell growth, differentiation, and survival.

Mode of Action

CGP52421 inhibits the activity of its targets, thereby disrupting their normal function . For instance, it inhibits IgE-dependent histamine release

Biochemical Pathways

The inhibition of these targets by CGP52421 affects various biochemical pathways. For example, the inhibition of FLT3 receptor signaling cascades induces apoptosis in cells expressing mutant FLT3 or overexpressing either wild type FLT3 or platelet-derived growth factor receptors (PDGFR) .

Pharmacokinetics

CGP52421 is a metabolite of midostaurin, which is primarily metabolized by cytochrome P450 (CYP) 3A4 via oxidative pathways . The plasma concentration of CGP52421 at steady state is roughly sevenfold higher compared to that of either midostaurin or CGP62221 . Furthermore, CGP52421 accumulates in plasma during repetitive treatment cycles and its half-life is with >1 month longer as compared to midostaurin and CGP62221 .

Result of Action

The inhibition of IgE-dependent histamine release by CGP52421 can lead to the improvement of clinical symptoms in patients with advanced systemic mastocytosis (SM) .

Action Environment

The action of CGP52421 can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the same enzymes (e.g., CYP3A4) can affect the metabolism and hence the action of CGP52421 . Furthermore, the efficacy and stability of CGP52421 can be affected by factors such as the patient’s health status, genetic factors, and the presence of other diseases.

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[(2R,4S,5S,7R)-17-hydroxy-5-methoxy-7-methyl-19-oxo-30-oxa-1,8,18-triazaoctacyclo[13.12.2.12,7.08,29.09,14.016,20.021,28.022,27]triaconta-9,11,13,15,20,22,24,26,28-nonaen-4-yl]-N-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H32N4O5/c1-36-18-25(44-3)24(38(2)35(43)19-11-5-4-6-12-19)17-26(45-36)39-22-15-9-7-13-20(22)27-29-30(34(42)37-33(29)41)28-21-14-8-10-16-23(21)40(36)32(28)31(27)39/h4-16,24-26,34,42H,17-18H2,1-3H3,(H,37,41)/t24-,25-,26+,34?,36+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMQSFYBLPAXEDG-VBRPBTBPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(NC6=O)O)N(C)C(=O)C9=CC=CC=C9)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(NC6=O)O)N(C)C(=O)C9=CC=CC=C9)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H32N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

600.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-N-[[(5R)-2-oxo-3-[4-(2-oxopyridin-1-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide](/img/structure/B611937.png)

![N-(2-(1H-indol-3-yl)ethyl)-2-((8-oxo-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-12-yl)oxy)acetamide](/img/structure/B611941.png)

![6-[(2-amino-4-hydroxy-5-methylphenyl)diazenyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B611956.png)